molecular formula C12H6O3 B3424347 1,8-Naphthalic anhydride CAS No. 34314-32-4

1,8-Naphthalic anhydride

Cat. No.: B3424347
CAS No.: 34314-32-4
M. Wt: 198.17 g/mol
InChI Key: GRSMWKLPSNHDHA-UHFFFAOYSA-N
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Description

1,8-Naphthalic anhydride is an organic compound with the molecular formula C12H6O3. It is one of three isomers of naphthalic anhydride, the other two being the 1,2- and 2,3-derivatives. This compound is a white solid that is primarily used as an intermediate in the synthesis of various derivatives, including dyes, pigments, and optical brighteners .

Preparation Methods

1,8-Naphthalic anhydride is typically prepared by the aerobic oxidation of acenaphthene. This process involves the use of a cobalt catalyst and air as the oxidizing agent. The reaction conditions include elevated temperatures and pressures to facilitate the oxidation process .

In industrial settings, this compound can also be produced by the oxidation of naphthalene derivatives. This method involves the use of strong oxidizing agents such as potassium permanganate or chromic acid. The reaction is carried out in an acidic medium to ensure the complete conversion of the starting material to the desired anhydride .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,8-naphthalic anhydride primarily involves its ability to undergo nucleophilic substitution reactions. The anhydride group is highly reactive and can readily react with nucleophiles such as amines and alcohols to form stable naphthalimide derivatives. These derivatives can interact with various molecular targets, including DNA and proteins, leading to their use in biological and medical applications .

Comparison with Similar Compounds

1,8-Naphthalic anhydride is unique compared to its isomers (1,2- and 2,3-naphthalic anhydrides) due to its specific reactivity and the types of derivatives it forms. Similar compounds include:

The uniqueness of this compound lies in its ability to form a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
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InChI

InChI=1S/C12H6O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H
Source PubChem
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InChI Key

GRSMWKLPSNHDHA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC=C2
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Molecular Formula

C12H6O3
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DSSTOX Substance ID

DTXSID4026505
Record name 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione
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Molecular Weight

198.17 g/mol
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Physical Description

Dry Powder, Light tan solid; [HSDB] Tan powder; Decomposed by water; [MSDSonline]
Record name 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione
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Flash Point

272 °C, 272 degree C (open cup)
Record name 1,8-Naphthalic anhydride
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Solubility

Slightly sol in acetic acid; very soluble in ether and alcohol., Practically insoluble in water
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Vapor Pressure

0.00000041 [mmHg]
Record name 1,8-Naphthalic anhydride
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Color/Form

Light tan crystalline solid, Needles in alcohol

CAS No.

81-84-5, 34314-32-4
Record name Naphthalic anhydride
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Record name Naphthalenedicarboxylic anhydride
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Record name 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione
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Melting Point

273-274 °C
Record name NAPHTHALIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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